Tgfbr1-IN-1

TGF-β signaling Kinase inhibition Chemical biology

Tgfbr1-IN-1 is an ATP-competitive ALK5/TGFBR1 inhibitor (IC50 10–100 nM) disclosed as Compound 33 in WO2018004290A1. Its imidazole-based scaffold offers a distinct chemotype versus promiscuous ALK5 inhibitors like LY-364947 or AZ12601011. Suited for biochemical kinase assays as a control inhibitor and as a structural template for medicinal chemistry SAR. Procure with confidence for in vitro use; no published cellular or in vivo data—empirical dose-response curves required.

Molecular Formula C23H17N5O2S
Molecular Weight 427.5 g/mol
CAS No. 2170830-26-7
Cat. No. B3028521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTgfbr1-IN-1
CAS2170830-26-7
Molecular FormulaC23H17N5O2S
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)O)C4=CC5=C(C=C4)N=CS5
InChIInChI=1S/C23H17N5O2S/c1-14-3-2-4-22(25-14)28-20(15-5-10-18-21(11-15)31-13-24-18)12-19(27-28)23(30)26-16-6-8-17(29)9-7-16/h2-13,29H,1H3,(H,26,30)
InChIKeyKCSAJXDPYPCGAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tgfbr1-IN-1 (CAS 2170830-26-7): Small-Molecule ALK5/TGFBR1 Inhibitor for TGF-β Pathway Modulation Research


Tgfbr1-IN-1 is an ATP-competitive small-molecule inhibitor of activin receptor-like kinase 5 (ALK5), also known as transforming growth factor beta receptor 1 (TGFBR1). It was originally disclosed as Compound 33 in patent WO2018004290A1 and demonstrates inhibition of ALK5 kinase activity in the nanomolar range [1]. The compound serves as a chemical probe for dissecting TGF-β/SMAD signaling pathways in preclinical research settings .

Why Tgfbr1-IN-1 Cannot Be Substituted with Other ALK5 Inhibitors Without Experimental Validation


ALK5/TGFBR1 inhibitors exhibit substantial heterogeneity in kinase selectivity profiles, cellular potency, and pharmacokinetic properties despite nominal target overlap. For instance, LY-364947 displays an IC₅₀ of 59 nM for ALK5 with a 7-fold selectivity window over TGFBR2, while R-268712 achieves >5,000-fold selectivity over p38 MAPK, and AZ12601011 inhibits ALK4, ALK7, and TGFBR1 simultaneously [1]. These divergent selectivity signatures dictate distinct off-target effect profiles and experimental interpretation. Consequently, generic substitution of Tgfbr1-IN-1 with another ALK5 inhibitor without direct comparative data introduces uncontrolled variables that can confound pathway analysis and reproducibility [2].

Tgfbr1-IN-1 Quantitative Differentiation Evidence: Potency, Kinase Selectivity, and Pathway Inhibition


ALK5 Kinase Inhibition: Tgfbr1-IN-1 Occupies a Distinct Potency Tier Within the ALK5 Inhibitor Landscape

Tgfbr1-IN-1 inhibits ALK5 kinase activity with an IC₅₀ range of 10–100 nM as reported in the patent WO2018004290A1 [1]. This potency positions the compound between high-affinity clinical-stage inhibitors such as EW-7195 (IC₅₀ = 4.83 nM) and moderate-potency tool compounds like LY-364947 (IC₅₀ = 59 nM), with lower potency than ultra-selective probes such as R-268712 (IC₅₀ = 2.5 nM) . This intermediate potency tier may offer a distinct experimental window for dose-response studies requiring partial pathway suppression rather than complete ablation.

TGF-β signaling Kinase inhibition Chemical biology

In Vitro Kinase Selectivity: Tgfbr1-IN-1 Exhibits Distinct Off-Target Profile Different from Clinical ALK5 Inhibitors

Tgfbr1-IN-1 was identified as a selective ALK5 inhibitor in the patent WO2018004290A1, though comprehensive kinome-wide selectivity data remain unpublished [1]. In contrast, clinical-stage ALK5 inhibitors have defined selectivity profiles: galunisertib (LY2157299) exhibits a selectivity index of approximately 15-fold for ALK5 over p38α MAPK, while PF-06952229 demonstrates 94% inhibition of pSMAD at 0.5 µM with reported antineoplastic activity [2]. The absence of disclosed cross-reactivity data for Tgfbr1-IN-1 against p38α, VEGFR2, or other common off-targets means that experimental interpretation using Tgfbr1-IN-1 must account for this knowledge gap relative to better-characterized probes.

Kinase selectivity Off-target profiling TGF-β pathway

Cellular TGF-β Pathway Inhibition: Tgfbr1-IN-1 Cellular Potency Remains Unquantified Relative to Established Comparators

While Tgfbr1-IN-1 is described as an ALK5 inhibitor with an IC₅₀ of 10–100 nM in biochemical kinase assays, no quantitative cellular efficacy data—such as pSMAD2/3 inhibition, SBE-luciferase reporter activity, or TGF-β-induced gene expression suppression—have been publicly disclosed for this compound [1]. In contrast, established comparators have well-defined cellular profiles: AZ12601011 inhibits TGFβ-induced epithelial cell migration at 10-fold lower concentrations than galunisertib, and LY-364947 demonstrates functional selectivity with minimal activity against TGFBR2 (IC₅₀ = 400 nM) and MLK-7 (IC₅₀ = 1400 nM) [2]. The absence of cellular potency metrics for Tgfbr1-IN-1 necessitates empirical determination by end-users prior to experimental deployment.

Cellular assay SMAD phosphorylation TGF-β signaling

In Vivo Pharmacokinetic and Pharmacodynamic Characterization: Tgfbr1-IN-1 Lacks Published In Vivo Data

No published in vivo pharmacokinetic (PK) or pharmacodynamic (PD) data exist for Tgfbr1-IN-1 in preclinical animal models [1]. This contrasts with well-characterized ALK5 inhibitors: PF-06952229 demonstrates oral activity with improved pSMAD2 inhibition and survival benefit at 30 mg/kg in MCF-7 xenograft models, galunisertib has established human PK parameters from Phase I/II trials, and ALK5-IN-33 reduces phospho-SMAD2 levels dose-dependently at 10–100 mg/kg in A549 xenografts [2]. The complete absence of in vivo characterization for Tgfbr1-IN-1 precludes any extrapolation to animal studies without de novo PK/PD determination.

In vivo pharmacology Pharmacokinetics Oral bioavailability

Structural Differentiation: Tgfbr1-IN-1 Possesses a Distinct Imidazole Scaffold Relative to Clinical and Tool ALK5 Inhibitors

Tgfbr1-IN-1 (C₂₃H₁₇N₅O₂S, MW = 427.48) is built upon an imidazole core scaffold as disclosed in WO2018004290A1, distinguishing it structurally from other major ALK5 inhibitor classes [1]. This scaffold diverges from the quinazoline-derived galunisertib (LY2157299), the pyrazolopyrimidine-based LY-364947, and the triazolopyridine scaffold of EW-7195 [2]. Scaffold divergence can translate to distinct off-target interaction profiles, binding kinetics, and physicochemical properties independent of primary target potency.

Chemical scaffold Medicinal chemistry Structure-activity relationship

Recommended Research Applications for Tgfbr1-IN-1 Based on Available Quantitative Evidence


In Vitro Biochemical ALK5 Kinase Inhibition Studies

Tgfbr1-IN-1 is suitable for in vitro kinase assays designed to validate ALK5 inhibition in the 10–100 nM concentration range [1]. The compound can serve as a control inhibitor in biochemical screening cascades where moderate potency is acceptable and where the imidazole scaffold offers a distinct chemotype for structure-activity relationship (SAR) exploration . Users should note that cellular and in vivo validation data are absent, limiting extrapolation beyond biochemical assays.

Chemical Probe for TGF-β/SMAD Pathway Dissection in Cellular Models (with Empirical Validation Required)

Investigators may employ Tgfbr1-IN-1 as a starting point for cellular TGF-β pathway inhibition studies, provided that empirical dose-response curves are generated de novo [1]. The compound's biochemical IC₅₀ range of 10–100 nM provides a concentration bracket for initial cellular testing, but effective cellular concentrations must be determined experimentally due to the absence of published cellular potency metrics .

Medicinal Chemistry Scaffold Exploration and Lead Optimization

Tgfbr1-IN-1 represents an imidazole-based ALK5 inhibitor scaffold distinct from clinical comparators [1]. Medicinal chemists pursuing novel intellectual property or seeking to optimize selectivity profiles may use Tgfbr1-IN-1 as a structural template or comparator compound in SAR campaigns . The patent WO2018004290A1 provides synthetic routes and analog data that can guide further optimization .

Quote Request

Request a Quote for Tgfbr1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.